N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and an isoquinoline carboxamide moiety
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O4S/c1-28-12-18-23-24-21(30-18)22-19(26)17-11-25(13-7-9-14(29-2)10-8-13)20(27)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,22,24,26) |
InChI Key |
MSMLDSWYJKEBDV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Coupling with Isoquinoline Carboxamide: The final step involves the coupling of the thiadiazole derivative with isoquinoline carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural framework that includes:
- A thiadiazole ring known for its pharmacological potential.
- An isoquinoline moiety , which is often associated with various biological activities.
- The presence of methoxy and phenyl groups enhances its chemical versatility.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains. For instance, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 16–31.25 |
| Compound B | Staphylococcus aureus | 31.25–62.5 |
| Compound C | Candida albicans | 31.25–62.5 |
Anticancer Potential
The compound has been investigated for its anticancer properties. Recent studies have highlighted its ability to inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Activity Evaluation
A study evaluated the compound's effectiveness against multiple cancer cell lines using a series of assays to determine cell viability and proliferation rates. The results indicated that the compound exhibited growth inhibition percentages ranging from 60% to 85% against different cancer types.
Table 2: Anticancer Activity Results
| Cell Line | % Growth Inhibition |
|---|---|
| MDA-MB-231 | 75% |
| HCT-116 | 68% |
| A549 | 60% |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Molecular docking studies suggest that it may inhibit key inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Study: In Silico Docking Studies
A computational study utilized molecular docking techniques to assess the binding affinity of the compound with specific inflammatory mediators. The results indicated strong interactions with targets involved in the inflammatory response, suggesting a mechanism for its anti-inflammatory activity.
Mechanism of Action
The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- Tris(4-methoxyphenyl)phosphine
Uniqueness
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of structural features, including the thiadiazole ring, methoxyphenyl group, and isoquinoline carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following IUPAC name:
IUPAC Name: this compound
Structural Representation
| Component | Structure |
|---|---|
| Thiadiazole Ring | Thiadiazole |
| Isoquinoline Ring | Isoquinoline |
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole and isoquinoline moieties exhibit significant antimicrobial properties. For instance, a study reported that derivatives of 1,3,4-thiadiazoles showed effective inhibition against various microorganisms including Staphylococcus aureus and Candida albicans using disk diffusion methods .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
| Escherichia coli | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines including HeLa and MCF7. The structure-activity relationship (SAR) analysis suggests that the presence of both thiadiazole and isoquinoline rings contributes significantly to its anticancer efficacy .
Table 2: Anticancer Activity Against Various Cell Lines
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in cellular processes. The thiadiazole moiety has been shown to interact with enzyme active sites, potentially leading to the modulation of enzymatic activity.
Proposed Mechanisms
- Enzyme Inhibition : Binding to active sites of target enzymes.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in microbial cells.
Study 1: Antimicrobial Evaluation
In a comparative study involving various thiadiazole derivatives, this compound was tested against clinical strains of bacteria and fungi. The results indicated a marked susceptibility of Staphylococcus aureus with an inhibition zone exceeding 15 mm.
Study 2: Anticancer Efficacy
A recent investigation evaluated the cytotoxic effects on breast cancer cell lines (MCF7). The compound demonstrated a significant reduction in cell viability at concentrations as low as 15 µM after 48 hours of treatment. This highlights its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
